molecular formula C18H21N3O4S B7699439 4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B7699439
M. Wt: 375.4 g/mol
InChI Key: XBHJFLGWTUFMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a pyridin-3-ylmethyl group, and a pyrrolidin-1-ylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to its corresponding benzoyl chloride using thionyl chloride. This intermediate is then reacted with pyridin-3-ylmethanamine to form 4-methoxy-N-(pyridin-3-ylmethyl)benzamide.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: The benzamide intermediate is then subjected to sulfonylation using pyrrolidine and a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: 4-hydroxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

    Reduction: 4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzylamine

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(pyridin-2-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
  • 4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
  • 4-ethoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Uniqueness

4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the specific positioning of the methoxy group and the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable tool in various research applications.

Properties

IUPAC Name

4-methoxy-N-(pyridin-3-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-16-7-6-15(18(22)20-13-14-5-4-8-19-12-14)11-17(16)26(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHJFLGWTUFMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.